Becliconazole

Description

A Historical Overview of Azole Antifungal Agent Development

The journey of azole antifungal agents began in the mid-20th century, a period that saw the initial discoveries of compounds capable of combating fungal pathogens. The antifungal properties of the azole compound benzimidazole (B57391) were first noted in 1944. nih.gov However, it was not until the late 1960s and early 1970s that the first imidazole-based drugs, such as clotrimazole (B1669251) and miconazole, were introduced for topical use. ic.ac.ukuni.lu These early imidazoles represented a significant step forward from the previously available treatments, which were often limited in efficacy and carried a greater risk of toxicity. ic.ac.uk

The 1980s marked a crucial turning point with the arrival of ketoconazole (B1673606), the first orally bioavailable azole for systemic fungal infections. researchgate.net This development opened new avenues for treating more severe, disseminated mycoses. However, the use of ketoconazole was associated with certain limitations, including the potential for hepatotoxicity and drug-drug interactions. researchgate.net

This led to the development of the triazole antifungals in the 1980s and 1990s, including fluconazole (B54011) and itraconazole. nih.govresearchgate.net The triazoles generally offered an improved safety profile and a broader spectrum of activity compared to their imidazole (B134444) predecessors. researchgate.net Subsequent research has focused on second-generation triazoles like voriconazole (B182144) and posaconazole, which provide even greater potency and effectiveness against a wider range of fungal pathogens, including resistant species. researchgate.net The continuous search for new and improved antifungal agents is driven by the increasing incidence of invasive fungal infections, particularly in immunocompromised individuals, and the growing challenge of antifungal resistance. nih.gov

Becliconazole's Position within Imidazole-Based Antifungals

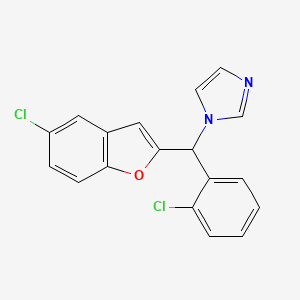

This compound (B56024) is chemically classified as an imidazole derivative. Azole antifungals are characterized by a five-membered heterocyclic ring containing at least one nitrogen atom. This class is broadly divided into two main groups based on the number of nitrogen atoms in this ring:

Imidazoles: Contain two nitrogen atoms in the azole ring.

Triazoles: Contain three nitrogen atoms in the azole ring.

This compound, with its imidazole ring structure, falls into the first category alongside other well-known topical and systemic agents. The chemical name for this compound is 1-((5-chloro-2-benzofuranyl)(2-chlorophenyl)methyl)-1H-imidazole.

The mechanism of action for azole antifungals, including imidazoles like this compound, involves the inhibition of the fungal cytochrome P450 enzyme, specifically lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol production, azoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth. The key difference between imidazoles and triazoles lies in their binding affinity to the fungal cytochrome P450, with triazoles generally exhibiting higher selectivity for the fungal enzyme over its mammalian counterpart, which contributes to their improved safety profile.

The Contemporary Significance of this compound in Antimycotic Research

In the current landscape of antimycotic research, this compound is not a prominent focus of investigation. While it was a subject of study in the past, with research dating back to the early 1990s, the field has largely shifted its attention towards the development of newer antifungal agents. The primary drivers for this shift include the need for drugs with a broader spectrum of activity, enhanced safety profiles, and the ability to overcome emerging antifungal resistance.

Contemporary antifungal research is heavily concentrated on several key areas:

Newer Generation Azoles: The development of advanced triazoles continues to be a major focus, with an emphasis on compounds that are effective against azole-resistant strains of fungi.

Novel Drug Classes: There is significant interest in antifungal agents with novel mechanisms of action to combat resistance. Examples include the echinocandins, which target the fungal cell wall, and newer investigational drugs like ibrexafungerp (B609083) and fosmanogepix. nih.govnih.gov

Addressing Resistance: A substantial portion of current research is dedicated to understanding the mechanisms of antifungal resistance and developing strategies to circumvent it. This includes the exploration of combination therapies and the identification of new fungal-specific targets.

The diminished focus on older imidazoles like this compound in contemporary research can be attributed to the success and advantages of the newer triazoles and other antifungal classes. These more recent agents often provide a better balance of efficacy, safety, and resistance-breaking potential, making them more attractive candidates for further development and clinical use. While this compound remains a part of the historical narrative of antifungal drug discovery, its role in the current research paradigm is limited.

Structure

3D Structure

Properties

IUPAC Name |

1-[(5-chloro-1-benzofuran-2-yl)-(2-chlorophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20/h1-11,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTBJMFRJPALNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869557 | |

| Record name | Becliconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112893-26-2, 192446-75-6, 192446-76-7 | |

| Record name | Becliconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112893262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becliconazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becliconazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becliconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BECLICONAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C78X4F03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BECLICONAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q380FV0AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BECLICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5361814USE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis Innovations

Established Synthetic Pathways for Becliconazole (B56024) and Related Benzofuran-Imidazole Derivatives

The synthesis of complex heterocyclic compounds like this compound typically involves multi-step processes that have been refined over time. These established pathways often form the foundation for further innovation and optimization. The core structure of this compound, a substituted benzofuran (B130515) linked to an imidazole (B134444) moiety, dictates the general synthetic strategies employed.

A common approach to synthesizing benzofuran-imidazole derivatives involves the preparation of key benzofuran and imidazole precursors, which are then coupled to form the final product. The synthesis of the benzofuran core itself can be achieved through various methods, including the Perkin reaction, which historically was one of the first methods to produce benzofuran from coumarin. acs.org More contemporary methods often involve intramolecular cyclization reactions. acs.org

The imidazole ring, another crucial component, can be synthesized through several established methods. The Debus synthesis, for instance, utilizes glyoxal, an aldehyde, and ammonia (B1221849) to form the imidazole ring. pharmaguideline.com Other notable methods include the Radiszewski synthesis and the Wallach synthesis. pharmaguideline.com For substituted imidazoles, as would be required for this compound, these methods can be adapted by using appropriately functionalized starting materials. pharmaguideline.com

Identification of Critical Intermediates in Synthetic Protocols

The successful synthesis of this compound and its analogs hinges on the efficient preparation of key intermediates. Based on the structure of this compound, it can be logically deduced that two primary intermediates are of critical importance: a functionalized benzofuran and a substituted imidazole.

One likely critical benzofuran intermediate is benzofuran-2-carbaldehyde or a derivative thereof. This intermediate provides a reactive aldehyde group at the 2-position of the benzofuran ring, which is essential for linking to the imidazole portion of the molecule. The synthesis of such an intermediate can be accomplished through various routes, including the Vilsmeier-Haack reaction on a pre-formed benzofuran.

The second critical intermediate is a substituted imidazole . The specific substitution pattern on the imidazole ring of this compound would necessitate a custom-synthesized imidazole derivative. The synthesis of such an intermediate could be achieved through a multi-component reaction, for example, by condensing an appropriate α-dicarbonyl compound, an aldehyde, and ammonia or an amine.

The coupling of these two key intermediates would likely proceed through a condensation reaction, followed by further modifications to arrive at the final structure of this compound. The table below outlines these probable key intermediates and their roles in the synthesis.

| Intermediate | Structure | Role in Synthesis |

| Benzofuran-2-carbaldehyde | A benzofuran ring with an aldehyde group at the 2-position. | Provides the benzofuran core and a reactive site for coupling. |

| Substituted Imidazole | An imidazole ring with specific substituents as found in this compound. | Forms the imidazole portion of the final molecule. |

Optimization Strategies for Yield and Purity in Conventional Synthesis

Optimizing the yield and purity of the final product is a central goal in chemical synthesis. For the conventional synthesis of this compound and related compounds, several strategies can be employed.

Catalyst Selection: The choice of catalyst can significantly impact reaction efficiency. For instance, in the synthesis of the benzofuran ring via Sonogashira coupling, a combination of palladium and copper catalysts is often utilized. acs.orgnih.gov The specific ligands attached to the metal catalyst can also be fine-tuned to improve performance. acs.org

Reaction Conditions: Temperature, pressure, and solvent are all critical parameters that can be optimized. For many of the cyclization and coupling reactions involved, careful control of temperature can minimize the formation of side products. The choice of solvent can also influence reaction rates and yields.

Purification Techniques: High-performance liquid chromatography (HPLC) and column chromatography are standard methods for purifying the final compound and intermediates. The selection of the appropriate stationary and mobile phases is crucial for achieving high purity. Recrystallization is another common technique for purifying solid compounds.

Advanced Approaches in this compound Chemical Synthesis

In recent years, a push towards more efficient, environmentally friendly, and rapid synthetic methods has led to the adoption of advanced technologies in organic synthesis. These innovations are highly applicable to the synthesis of complex molecules like this compound.

Application of Microwave-Assisted Organic Synthesis (MAOS) for Reaction Optimization and Scaffold Generation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org By using microwave irradiation to heat the reaction mixture, MAOS can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. rsc.org

The synthesis of imidazole derivatives has been shown to benefit significantly from MAOS. rsc.org For example, the one-pot synthesis of aryl imidazoles can be achieved with higher yields and in a fraction of the time compared to conventional heating methods. rsc.org This is particularly advantageous for creating a library of substituted imidazole intermediates that could be used in the synthesis of various this compound analogs.

The table below provides a comparison of conventional versus microwave-assisted synthesis for a representative imidazole synthesis, highlighting the typical improvements seen with MAOS.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Hours to days | Minutes |

| Yield | Often moderate | Often higher |

| Energy Consumption | Higher | Lower |

| Side Reactions | More prevalent | Often reduced |

Novel Synthetic Route Design for Enhanced Efficiency

One innovative approach is the use of multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. This strategy is highly efficient as it reduces the number of synthetic steps and purification procedures. The synthesis of substituted imidazoles is amenable to MCRs, which could be adapted for the creation of the specific imidazole intermediate required for this compound.

Another area of innovation is the use of novel catalytic systems. For example, gold- and silver-based catalysts have been explored for the synthesis of benzofuran derivatives. nih.gov These catalysts can offer different reactivity and selectivity compared to more traditional palladium or copper catalysts, potentially leading to more efficient synthetic routes. nih.gov Visible-light-mediated catalysis is another cutting-edge technique that offers a greener and more sustainable approach to organic synthesis, and has been applied to the formation of benzofuran rings. nih.gov

Molecular Mechanisms of Antifungal Action

Inhibition of Fungal Cytochrome P450 Lanosterol (B1674476) 14α-Demethylase (CYP51A1)

The principal mechanism of action of becliconazole (B56024), like all azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane. By inhibiting CYP51A1, this compound effectively halts the production of ergosterol, leading to a cascade of events that are detrimental to the fungal cell.

Elucidation of Binding Interactions with the CYP51A1 Active Site

While specific crystallographic or detailed molecular docking studies for this compound are not extensively available in the public domain, the binding mechanism can be inferred from the well-characterized interactions of other azole antifungals with the CYP51A1 active site. The azole moiety of this compound is expected to form a coordinate bond with the heme iron atom at the core of the enzyme's active site. This interaction is crucial for the inhibitory effect, as it prevents the enzyme from binding its natural substrate, lanosterol.

Table 1: Postulated Binding Interactions of this compound with the CYP51A1 Active Site

| This compound Moiety | Interacting Component of CYP51A1 | Type of Interaction |

| Azole Ring Nitrogen | Heme Iron | Coordinate Bond |

| Aromatic Rings | Hydrophobic Amino Acid Residues | Hydrophobic Interactions |

| Polar Functional Groups | Polar Amino Acid Residues | Hydrogen Bonding |

Note: This table is illustrative and based on the general binding mode of azole antifungals. Specific interactions for this compound require dedicated experimental confirmation.

Comparative Mechanistic Analysis with Pre-existing Azole Antifungal Agents

The fundamental mechanism of CYP51A1 inhibition is conserved across the azole class of antifungals, including older agents like ketoconazole (B1673606) and fluconazole (B54011). However, variations in the chemical structure of the non-azole portions of these molecules can lead to differences in their binding affinity, selectivity, and spectrum of activity.

For instance, the specific side chains of this compound may allow for unique interactions within the CYP51A1 active site compared to other azoles. These differences can influence the potency of the drug and its efficacy against different fungal species. A comparative analysis would ideally involve examining the binding energies and the specific amino acid contacts for each drug. In the absence of direct comparative studies for this compound, a generalized comparison is presented.

Table 2: General Mechanistic Comparison of Azole Antifungals

| Characteristic | This compound (Postulated) | Ketoconazole | Fluconazole |

| Primary Target | CYP51A1 | CYP51A1 | CYP51A1 |

| Binding to Heme Iron | Yes | Yes | Yes |

| Affinity for Fungal CYP51A1 | High (assumed) | High | Moderate |

| Selectivity for Fungal vs. Mammalian CYP51 | Expected to be selective | Moderate selectivity | High selectivity |

Note: The characteristics for this compound are based on its classification as an azole antifungal and await specific experimental validation.

Subsequent Disruption of Ergosterol Biosynthesis Pathways

The inhibition of CYP51A1 by this compound has profound consequences for the ergosterol biosynthesis pathway. The blockage of the 14α-demethylation of lanosterol leads to the depletion of ergosterol in the fungal cell membrane. Concurrently, this enzymatic block results in the accumulation of toxic 14α-methylated sterol precursors.

The combination of ergosterol depletion and the accumulation of these aberrant sterols disrupts the normal structure and function of the fungal membrane. This leads to increased membrane permeability, leakage of essential cellular components, and the malfunction of membrane-bound enzymes, ultimately resulting in the inhibition of fungal growth and cell death.

Theoretical and Computational Models for Mechanism of Action Prediction

While specific computational studies detailing the mechanism of action of this compound are not widely reported, computational methods are valuable tools for predicting the activity of new antifungal agents. Techniques such as molecular docking and molecular dynamics simulations can be employed to model the interaction of this compound with the CYP51A1 active site.

These models can help to:

Predict the binding orientation and affinity of this compound.

Identify the key amino acid residues involved in the interaction.

Compare the binding of this compound with that of other azoles.

Provide insights into potential mechanisms of drug resistance.

A computational analysis of this compound was noted in the context of determining its impurities, and its name appears in lists of compounds for which target prediction can be performed. However, detailed public-domain studies on its mechanism of action using these theoretical models are yet to be published. The application of such models would be a logical next step in the comprehensive characterization of this compound's antifungal properties.

Structure Activity Relationship Sar and Rational Design Studies

Correlative Analysis of Chemical Structure and Antifungal Potency

The antifungal activity of becliconazole (B56024) and related azole compounds is intrinsically linked to their molecular architecture. The specific arrangement of atoms and functional groups dictates their interaction with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi.

Strategic Incorporation of Halogen Atoms in Molecular Scaffolds

This compound's chemical structure includes two chlorine atoms, one on the benzofuran (B130515) ring and another on the phenyl ring. nih.gov The strategic placement of halogen atoms is a common and effective strategy in the design of antifungal agents. Halogens can significantly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. The presence of chlorine atoms in this compound likely enhances its antifungal potency by contributing to favorable interactions within the active site of CYP51. These interactions can include hydrophobic interactions and the formation of halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom. The size, electronegativity, and polarizability of the halogen atom are critical factors that determine the strength and nature of these interactions.

Investigations into Stereoisomerism and Enantiomeric Contributions to Activity

This compound possesses a chiral center at the carbon atom connecting the benzofuran, phenyl, and imidazole (B134444) moieties. This gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. The spatial arrangement of these groups is critical for the molecule's interaction with the chiral environment of the fungal target enzyme.

Chiral Discrimination and Enantioselective Synthesis

The differential interaction of enantiomers with biological targets necessitates their separation and individual evaluation. nih.gov Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are commonly employed for the separation of enantiomers. unife.itnih.gov Enantioselective synthesis, which aims to produce a single enantiomer, is a key strategy in drug development to provide the more active and less toxic isomer. For azole antifungals, methods involving chiral catalysts or chiral starting materials are often developed to achieve high enantiomeric purity.

Differential Biological Activity of this compound Enantiomers

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are valuable tools in drug design, enabling the prediction of the activity of novel compounds and providing insights into the structural features that are important for potency.

For azole antifungal agents, QSAR studies often correlate various molecular descriptors with their antifungal activity. researchgate.net These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A typical QSAR model for a series of antifungal compounds might take the form of a multiple linear regression equation:

log(1/MIC) = c1D1 + c2D2 + ... + cn*Dn + k

Where MIC is the minimum inhibitory concentration, D1, D2, ... Dn are the molecular descriptors, c1, c2, ... cn are their coefficients, and k is a constant.

While a specific QSAR model for this compound and its close analogues is not publicly documented, studies on other azole series have highlighted the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties in determining antifungal activity. researchgate.net Such models can guide the rational design of new this compound derivatives with potentially improved antifungal potency by optimizing these key structural features.

Development of Predictive Computational Models for this compound Analogs

While specific quantitative structure-activity relationship (QSAR) models exclusively for this compound analogs are not extensively documented in publicly available literature, the principles of QSAR are routinely applied to imidazole and benzimidazole-based antifungal agents. These models are crucial for predicting the biological activity of novel compounds based on their physicochemical properties.

A typical QSAR study on antifungal imidazoles involves the generation of a dataset of compounds with known antifungal activities, often expressed as the minimum inhibitory concentration (MIC). Molecular descriptors, which quantify various aspects of a molecule's structure such as electronic, steric, and hydrophobic properties, are then calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, are employed to derive a mathematical equation that correlates these descriptors with antifungal activity.

For this compound analogs, key structural features that would be considered in a QSAR model include:

Substituents on the benzofuran ring: The nature and position of substituents on the benzofuran moiety can significantly influence antifungal potency. For instance, the presence of electron-withdrawing groups like chlorine can impact the electronic distribution and binding affinity of the molecule to its target.

Substituents on the phenyl ring: Modifications to the 2-chlorophenyl group can alter the steric and hydrophobic interactions within the binding pocket of the target enzyme.

The imidazole ring: This nitrogen-containing heterocycle is critical for the mechanism of action of azole antifungals, as it coordinates with the heme iron of the target enzyme, lanosterol 14-alpha-demethylase (CYP51).

The development of predictive QSAR models allows for the virtual screening of large libraries of hypothetical this compound analogs, prioritizing the synthesis of compounds with the highest predicted antifungal activity.

| Compound | General Structure | Key Descriptors for QSAR | Predicted Activity Trend |

| This compound Analog A | Benzofuran-imidazole core with varied R1 on benzofuran | Hydrophobicity (logP), Electronic parameters (Hammett constants), Steric parameters (Taft parameters) | Increased hydrophobicity at certain positions may enhance membrane permeability. |

| This compound Analog B | Benzofuran-imidazole core with varied R2 on phenyl ring | Molar refractivity (MR), Dipole moment | Optimal steric bulk is necessary to fit the enzyme's active site. |

| This compound Analog C | Modified linker between benzofuran and imidazole | Torsional angles, Bond lengths | Flexibility of the linker can influence the orientation of the pharmacophoric groups. |

Application of Ligand-Based and Target-Based Computational Methods in Molecular Design

The rational design of this compound and its analogs leverages both ligand-based and target-based computational approaches to optimize their antifungal properties.

Ligand-Based Drug Design

In the absence of a high-resolution crystal structure of the target enzyme complexed with this compound, ligand-based methods are invaluable. These approaches rely on the knowledge of other molecules that bind to the same target.

Pharmacophore Modeling: A pharmacophore model for this compound analogs would define the essential three-dimensional arrangement of chemical features required for antifungal activity. This typically includes a hydrogen bond acceptor (the imidazole nitrogen), hydrophobic regions (the benzofuran and phenyl rings), and specific steric volumes. This model can then be used to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than traditional QSAR by creating 3D grid-based models of the steric and electrostatic fields around a series of aligned molecules. These models can provide a more detailed understanding of the SAR and guide the design of new analogs with improved potency.

Target-Based Drug Design

With the availability of homology models and, in some cases, crystal structures of the target enzyme, lanosterol 14-alpha-demethylase (CYP51), target-based design becomes a powerful tool. biointerfaceresearch.comnih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.comnih.gov Docking studies of this compound analogs into the active site of CYP51 can elucidate the key interactions responsible for binding. biointerfaceresearch.comnih.gov The imidazole nitrogen is expected to coordinate with the heme iron atom, while the benzofuran and chlorophenyl moieties would occupy hydrophobic pockets within the active site. These studies can help rationalize the observed SAR and guide the design of new analogs with enhanced binding affinity. For example, docking might reveal that a specific substitution on the benzofuran ring leads to a more favorable interaction with a particular amino acid residue in the active site.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. biointerfaceresearch.com This can help to assess the stability of the predicted binding mode and to understand how the flexibility of both the ligand and the protein might influence binding.

Preclinical in Vitro Efficacy and Selectivity Profiling

In Vitro Studies on Cellular Target Engagement and Pathway Modulation

Without any primary or secondary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further investigation would be necessary to determine if "Becliconazole" is an alternative or internal development name for a compound described under a different public identifier, or if it is a new entity for which research has not yet been published.

Fortgeschrittene In-vitro-Modelle zur Wirksamkeitsvorhersage

Über die traditionellen 2D-Zellkulturen hinaus hat die Entwicklung fortschrittlicher In-vitro-Modelle neue Möglichkeiten für die präklinische Wirkstoffbewertung eröffnet. nih.gov Diese Modelle, zu denen dreidimensionale (3D) Zellkulturen, Organoide und Organ-on-a-Chip-Plattformen gehören, zielen darauf ab, die komplexe Mikroumgebung von Geweben in vivo besser nachzubilden. nih.govnih.gov Obwohl keine spezifischen Studien veröffentlicht wurden, in denen Becliconazol in diesen fortschrittlichen Modellen evaluiert wurde, bieten sie einen vielversprechenden Weg zur Vorhersage seiner Wirksamkeit in einem physiologisch relevanteren Kontext.

3D-Zellkulturmodelle, wie z. B. Sphäroide, können die dreidimensionale Architektur von Tumoren oder infiziertem Gewebe nachahmen. nih.gov Bei Pilzinfektionen können diese Modelle Einblicke in die Arzneimittelpenetration in dichte Pilz-Biofilme oder Wirts-Pathogen-Aggregate geben, was bei herkömmlichen 2D-Assays nicht ohne Weiteres möglich ist. mdpi.com Studien mit anderen Antimykotika haben gezeigt, dass Zellen, die in 3D-Modellen gezüchtet werden, im Vergleich zu 2D-Kulturen eine veränderte Arzneimittelempfindlichkeit aufweisen können, was die Bedeutung dieser fortschrittlicheren Systeme unterstreicht. mdpi.com

Organoide, die aus Stammzellen gezüchtet werden, entwickeln sich zu "Mini-Organen", die die Struktur und Funktion von Organen wie Darm, Leber oder Lunge nachahmen. nih.gov Für ein Antimykotikum wie Becliconazol könnten aus dem Darm stammende Organoide verwendet werden, um seine Wirksamkeit gegen Candida-Arten in einem Modell zu untersuchen, das die komplexe Epithelbarriere des Darms enthält. Solche Modelle ermöglichen die Untersuchung von Wirt-Pathogen-Interaktionen und die Bewertung der Arzneimittelwirksamkeit in einer Umgebung, die die physiologische Barrierefunktion und die zelluläre Heterogenität des Wirtsgewebes berücksichtigt.

Die folgende Tabelle beschreibt die potenziellen Anwendungen dieser fortschrittlichen Modelle bei der Bewertung von Becliconazol im Vergleich zu herkömmlichen Methoden.

Tabelle 2: Vergleich von traditionellen und fortschrittlichen In-vitro-Modellen zur Bewertung von Becliconazol

| Merkmal | Traditionelle 2D-Kulturen | Fortschrittliche 3D-Modelle (Sphäroide/Organoide) |

| Zelluläre Architektur | Monolage auf einer flachen Oberfläche | Dreidimensionale Struktur, die Gewebe nachahmt nih.gov |

| Zell-Zell-Interaktionen | Begrenzt | Umfangreich, ahmt die in-vivo-Bedingungen nach nih.gov |

| Vorhersage der Arzneimittelpenetration | Schlecht | Verbessert, insbesondere bei Biofilmen oder dichten Geweben mdpi.com |

| Physiologische Relevanz | Gering | Hoch, bildet die Gewebemikroumgebung nach nih.gov |

| Anwendung für Becliconazol | Bestimmung der grundlegenden MHK-Werte | Bewertung der Wirksamkeit in einem gewebeähnlichen Kontext, Untersuchung der Penetration in Biofilme, Bewertung der Wirkung auf die Wirts-Pathogen-Interaktion |

Zusammenfassend lässt sich sagen, dass die präklinische In-vitro-Profilierung von Becliconazol zwar mit traditionellen Suszeptibilitätstests beginnen würde, um grundlegende Wirksamkeitsdaten zu ermitteln, der Einsatz fortschrittlicher In-vitro-Modelle jedoch ein umfassenderes und physiologisch relevanteres Verständnis seines therapeutischen Potenzials liefern würde. Diese Modelle bieten die Möglichkeit, die Lücke zwischen der frühen Wirkstoffentdeckung und den klinischen Ergebnissen zu schließen, indem sie eine genauere Vorhersage der Wirksamkeit in vivo ermöglichen.

In diesem Artikel erwähnte Verbindungen

| Verbindungsname | Typ/Klasse |

| Becliconazol | Azol-Antimykotikum |

| Fluconazol | Azol-Antimykotikum |

| Voriconazol | Azol-Antimykotikum |

| Itraconazol | Azol-Antimykotikum |

| Posaconazol | Azol-Antimykotikum |

| Isavuconazol | Azol-Antimykotikum |

| Amphotericin B | Polyen-Antimykotikum |

| Caspofungin | Echinocandin-Antimykotikum |

| Terbinafin | Allylamin-Antimykotikum |

| Amorolfin | Morpholin-Antimykotikum |

| Bifonazol | Imidazol-Antimykotikum |

| Naftifin | Allylamin-Antimykotikum |

| Sertaconazol | Azol-Antimykotikum |

| Griseofulvin | Antimykotikum |

| Tolnaftat | Thiocarbamat-Antimykotikum |

| Baicalein | Flavonoid |

Advanced Analytical Chemistry Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone in the analysis of pharmaceuticals like becliconazole (B56024), enabling the separation of the active ingredient from impurities and its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound. A key study in this area utilized HPLC for the separation and determination of this compound and its potential impurities. researchgate.net The method's development focuses on achieving a high degree of resolution and sensitivity.

This compound possesses a stereogenic center, meaning it exists as two enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and quantification are of paramount importance. Chiral HPLC is the method of choice for this purpose. Research has shown that chiral columns containing polysaccharide-based selectors, such as derivatives of cellulose (B213188) and amylose (B160209), are effective in resolving the enantiomers of this compound. researchgate.net The differential interaction of the enantiomers with the chiral stationary phase allows for their separation and subsequent quantification, enabling the determination of the enantiomeric ratio.

To achieve optimal separation in HPLC, the parameters of both the mobile and stationary phases must be carefully optimized. For the chiral separation of this compound, the choice of the chiral stationary phase (CSP) is the most critical factor. Cellulose-based columns have demonstrated high enantioseparation ability for imidazole (B134444) antifungal drugs. fda.gov

The composition of the mobile phase also plays a crucial role. In the analysis of this compound, the effects of organic modifiers such as ethanol (B145695) and 2-propanol in the mobile phase have been studied to enhance separation efficiency. researchgate.net The selection of the appropriate modifier and its concentration in the mobile phase, often a mixture with a nonpolar solvent like hexane, is key to achieving baseline resolution of the enantiomers and any impurities.

| Parameter | Specification | Purpose |

| Stationary Phase | Chiralcel OD, Chiralcel OC, Chiralcel OJ (Cellulose and amylose carbamate (B1207046) derivatives) | Enantioselective separation of this compound enantiomers. |

| Mobile Phase | n-Hexane with organic modifiers (e.g., ethanol, 2-propanol) | To control the elution strength and selectivity of the separation. |

| Detector | UV Spectrophotometer | To detect and quantify the eluted compounds based on their UV absorbance. |

This table presents representative HPLC parameters for the chiral analysis of this compound based on published research on this and similar compounds.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of other azole antifungals by UPLC-MS/MS provides a framework for its potential application. waters.comresearchgate.net

A UPLC method for this compound would offer the advantage of high-throughput analysis, which is particularly beneficial in quality control and research environments. The rapid separation capabilities would allow for the swift assessment of purity and enantiomeric excess.

| Parameter | Specification | Advantage |

| Stationary Phase | Sub-2 µm particle size columns (e.g., C18) | Higher efficiency and resolution. |

| Mobile Phase | Acetonitrile/water gradient with additives (e.g., formic acid) | Optimized for rapid elution and good peak shape. |

| Flow Rate | Higher than conventional HPLC (e.g., 0.4-0.6 mL/min) | Reduced analysis time. |

| Detector | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective detection, enabling trace-level quantification. |

This table outlines a proposed UPLC-MS/MS methodology for the rapid analysis of this compound, based on established methods for other azole antifungals.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the chemical identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C, 31P, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules like this compound. While a detailed NMR analysis of this compound is not widely published, the general approach for characterizing imidazole-containing compounds is well-established. researchgate.netnih.govnih.gov

¹H NMR (Proton NMR) : This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum of this compound would confirm the presence of its key structural features, such as the imidazole ring, the substituted phenyl rings, and the chlorobenzyl group.

¹³C NMR (Carbon-13 NMR) : This method provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. ¹³C NMR is crucial for confirming the carbon skeleton of this compound.

2D NMR (Two-Dimensional NMR) : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide information about the connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the complete molecular structure.

Although phosphorus is not present in this compound, ³¹P NMR is a valuable tool for the analysis of organophosphorus compounds.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H | 6.5 - 8.5 (aromatic protons), 4.0 - 5.5 (protons adjacent to heteroatoms) | Number and environment of protons. |

| ¹³C | 110 - 150 (aromatic carbons), 50 - 80 (aliphatic carbons bonded to heteroatoms) | Carbon skeleton of the molecule. |

This table presents estimated NMR chemical shift ranges for this compound based on the known spectral data of structurally related imidazole antifungal compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for the structural elucidation and molecular weight determination of this compound. While specific fragmentation data for this compound is not extensively available in public literature, the application of various MS techniques can be inferred from the analysis of similar imidazole-based antifungal agents.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), would be the primary tool to accurately determine the monoisotopic mass of this compound, confirming its elemental composition. Techniques such as Quadrupole Time of Flight (Q-ToF) MS provide the necessary mass accuracy and resolution for this purpose.

For fragmentation analysis, which is crucial for structural confirmation and impurity identification, tandem mass spectrometry (MS/MS) techniques are employed. This involves the isolation of the protonated or deprotonated molecular ion of this compound and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule.

Ion Trap MS and Triple Quadrupole (QqQ) MS are instrumental in performing these MS/MS experiments. By analyzing the fragmentation patterns, researchers can identify the stable core structures and the more labile bonds within the this compound molecule. For instance, cleavage at the ether linkage or fragmentation of the imidazole ring would yield characteristic product ions. While a definitive fragmentation pathway for this compound is not published, a hypothetical fragmentation pattern based on its structure is presented in Table 1.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) [M+H]⁺ | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 343.04 | 275.05 | Loss of the imidazolemethyl group |

| 343.04 | 207.00 | Cleavage at the ether linkage, loss of the chlorobenzyl group |

| 343.04 | 137.99 | Chlorobenzyl cation |

| 343.04 | 68.05 | Imidazole ring fragment |

This table is for illustrative purposes and based on the general fragmentation behavior of similar chemical structures. Actual experimental data would be required for confirmation.

Impurity Profiling and Identification of Degradation Products

The identification and quantification of impurities and degradation products are critical aspects of pharmaceutical quality control. Impurity profiling for this compound involves the use of highly sensitive and specific analytical methods to detect any substance that is not the intended API.

Forced degradation studies are a key component of this process. ehu.eus These studies involve subjecting this compound to various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, to intentionally induce degradation. ehu.eus This helps in identifying potential degradation products that might form during manufacturing, storage, or administration.

A 1997 study highlighted the use of high-performance liquid chromatography (HPLC) for the separation of racemic this compound and its synthetic precursors, which are considered process-related impurities. sci-hub.ru Modern approaches would utilize Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS/MS) for superior separation efficiency and definitive identification of these impurities. researchgate.net

The characterization of these impurities involves comparing their retention times and mass spectra with those of synthesized reference standards or by elucidating their structures using HRMS and NMR spectroscopy. While specific degradation products of this compound are not detailed in available literature, a general approach to their identification is outlined in Table 2.

Table 2: General Approach to Impurity and Degradation Product Identification in this compound

| Stress Condition | Potential Degradation Pathway | Analytical Technique for Identification |

| Acid/Base Hydrolysis | Cleavage of the ether bond, modification of the imidazole ring | LC-MS/MS, HRMS |

| Oxidation | Formation of N-oxides on the imidazole ring, hydroxylation of aromatic rings | LC-MS/MS, HRMS |

| Photolysis | Isomerization, cleavage of bonds susceptible to UV radiation | HPLC-UV, LC-MS/MS |

| Thermal Stress | General decomposition, dependent on the melting point and thermal stability | DSC, TGA, LC-MS |

Quality Control and Validation of Analytical Methods in Research Laboratories

The analytical methods used for the routine quality control of this compound in a research laboratory setting must be validated to ensure they are reliable, reproducible, and fit for their intended purpose. Method validation is performed according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH).

For an API like this compound, a stability-indicating HPLC or UPLC method is typically developed and validated. The validation process encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A summary of typical validation parameters and acceptance criteria for an HPLC method for this compound is presented in Table 3.

Table 3: Illustrative Validation Parameters for an HPLC Assay of this compound

| Validation Parameter | Acceptance Criteria |

| Specificity | Peak purity of this compound peak > 0.99; No interference from blank/placebo at the retention time of this compound. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD %) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision (n=6): ≤ 2.0% |

| LOQ | Signal-to-Noise ratio ≥ 10 |

| Robustness | RSD of assay results after deliberate changes in parameters (e.g., pH, flow rate) should be ≤ 2.0%. |

This table provides general acceptance criteria based on ICH guidelines and may vary depending on the specific method and laboratory.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Becliconazole’s antifungal mechanism of action in vitro?

- Methodological Answer : Begin by reviewing existing literature on azole antifungals to identify gaps in mechanistic studies. Use Candida albicans or Aspergillus fumigatus models for in vitro susceptibility testing. Employ techniques like:

-

Time-kill assays to assess concentration-dependent effects.

-

Sterol quantification (e.g., ergosterol synthesis inhibition via HPLC) .

-

Gene expression profiling (e.g., CYP51A/B upregulation) to confirm target specificity.

-

Include a comparative table of IC₅₀ values from existing studies (Table 1).

Table 1 : Comparative Efficacy of this compound Against Common Fungal Pathogens

Pathogen IC₅₀ (µg/mL) Assay Type Reference C. albicans 0.5–2.0 Broth microdilution A. fumigatus 1.8–4.2 Agar dilution

Q. How can researchers design reproducible experiments to evaluate this compound’s pharmacokinetics in animal models?

- Methodological Answer : Follow guidelines for preclinical studies :

- Use PICO framework (Population: Rodent models; Intervention: this compound dosing; Comparison: Standard antifungals; Outcome: Plasma half-life, tissue distribution).

- Standardize protocols: Administer via oral/intravenous routes, collect serial blood samples, and quantify drug levels via LC-MS/MS .

- Address variability by reporting animal strain, diet, and environmental conditions .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in biofilm-associated infections be resolved?

- Methodological Answer : Conduct a systematic analysis of experimental conditions causing discrepancies:

- Compare biofilm models (e.g., static vs. flow-cell systems) and incubation times .

- Use meta-analysis to quantify heterogeneity across studies (e.g., random-effects model) .

- Propose a unified protocol for biofilm susceptibility testing, emphasizing nutrient availability and inoculation density .

Q. What strategies are effective for identifying novel this compound derivatives with reduced host toxicity?

- Methodological Answer :

- Apply structure-activity relationship (SAR) analysis : Modify this compound’s triazole ring or side chains while retaining target affinity.

- Use in silico docking (e.g., AutoDock Vina) to predict binding to fungal CYP51 vs. human cytochrome P450 enzymes .

- Validate toxicity via primary hepatocyte assays and compare results to clinical azoles (e.g., fluconazole, itraconazole) .

Q. How can researchers address gaps in this compound’s clinical translatability from in vitro studies?

- Methodological Answer :

- Conduct pharmacodynamic modeling to correlate in vitro MICs with clinical outcomes (e.g., AUC/MIC ratios) .

- Use patient-derived isolates to assess resistance mechanisms (e.g., ERG11 mutations) and cross-resistance patterns .

- Incorporate PK/PD simulations to optimize dosing regimens for immunocompromised populations .

Methodological Frameworks for Rigorous Research

- Question Formulation : Apply PICOT (Population, Intervention, Comparison, Outcome, Timeframe) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine objectives .

- Data Contradiction Analysis : Use iterative hypothesis testing and triangulation of methods (e.g., biochemical assays, genomic analysis, and computational models) .

- Literature Review : Prioritize primary sources from journals like Antimicrobial Agents and Chemotherapy and Journal of Medicinal Chemistry; avoid encyclopedic or non-peer-reviewed platforms .

Avoiding Common Pitfalls

- Experimental Design : Predefine inclusion/exclusion criteria for fungal strains and validate assays with positive/negative controls .

- Data Presentation : Follow journal guidelines (e.g., Med. Chem. Commun.) for figures: limit chemical structures in graphics and avoid overloading tables .

- Ethical Compliance : For studies involving human isolates, obtain ethics approvals and document sourcing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.